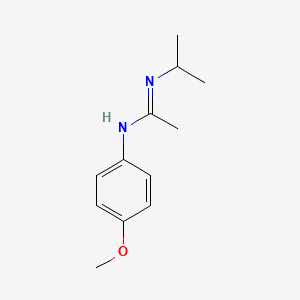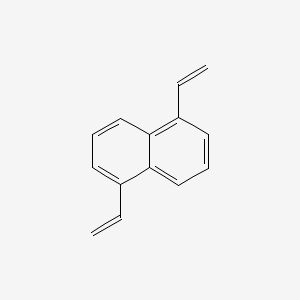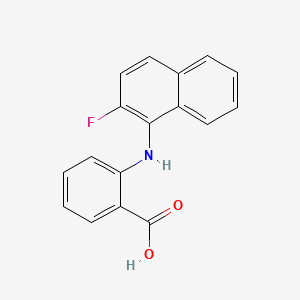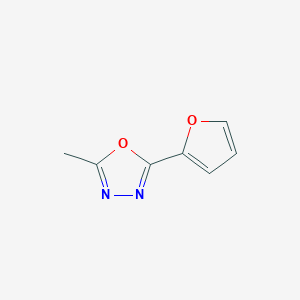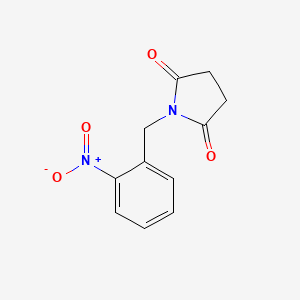
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-nitrobenzyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine-2,5-dione and 2-nitrobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide by the pyrrolidine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrolidine ring may also play a role in binding to specific proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-Aminobenzyl)pyrrolidine-2,5-dione: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
1-(2-Methylbenzyl)pyrrolidine-2,5-dione:
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
39101-27-4 |
|---|---|
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
1-[(2-nitrophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10N2O4/c14-10-5-6-11(15)12(10)7-8-3-1-2-4-9(8)13(16)17/h1-4H,5-7H2 |
InChI-Schlüssel |
DNMVTIPEEMJGEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


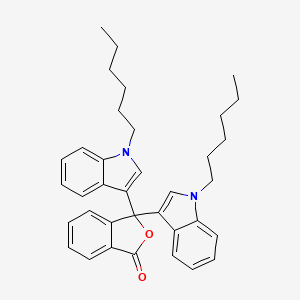

![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
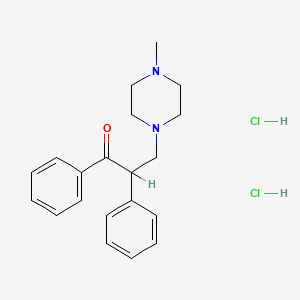
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
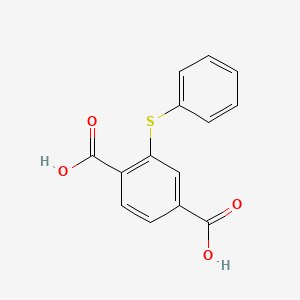
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
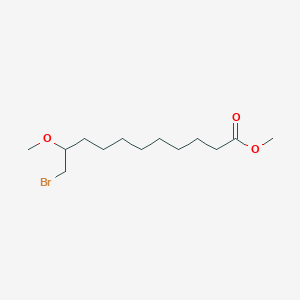
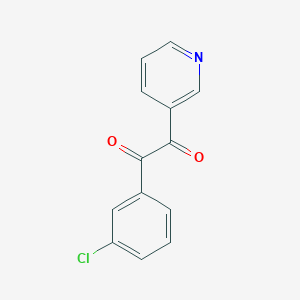
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
